

Application Notes and Protocols: Measuring STK17B Inhibition with Sgc-stk17B-1

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Compound of Interest				
Compound Name:	Sgc-stk17B-1			
Cat. No.:	B10821046	Get Quote		

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serine/Threonine Kinase 17B (STK17B), also known as DRAK2, is a member of the death-associated protein kinase (DAPK) family.[1][2] Predominantly expressed in lymphoid tissues, STK17B has emerged as a key regulator of T-cell activation and has been implicated in autoimmune diseases and cancer.[1][2] Sgc-stk17B-1 is a potent, selective, and ATP-competitive chemical probe for STK17B, making it an invaluable tool for elucidating the biological functions of this kinase.[3][4][5] A structurally similar but inactive analog, Sgc-stk17B-1N, is available as a negative control for experiments.[1] These application notes provide detailed protocols for utilizing Sgc-stk17B-1 to measure STK17B inhibition in various experimental settings.

Quantitative Data Summary

The inhibitory activity of **Sgc-stk17B-1** and the inactivity of its negative control, **Sgc-stk17B-1**N, have been quantified across multiple assay platforms. The following tables summarize the key quantitative data for easy comparison.

Table 1: In Vitro Inhibition of STK17B by Sgc-stk17B-1



Assay Type	Parameter	Sgc-stk17B-1	Sgc-stk17B-1N (Negative Control)	Reference
Enzyme Inhibition Assay	IC50	34 nM	> 10,000 nM	[3][5]
Binding Assay (Luceome)	Potency	43 nM	Not Reported	[1]
Binding Assay (DiscoverX)	Kd	5.6 nM	Not Reported	[3]

Table 2: Cellular Target Engagement of Sgc-stk17B-1

Assay Type	Cell Line	Parameter	Sgc-stk17B- 1	Sgc-stk17B- 1N (Negative Control)	Reference
NanoBRET	HEK293	IC50	190 nM	> 10,000 nM	[1]

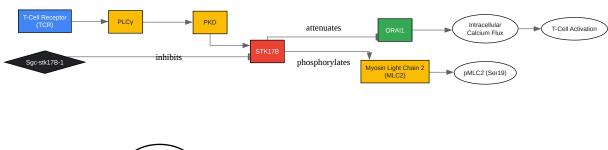
Table 3: Selectivity Profile of **Sgc-stk17B-1**

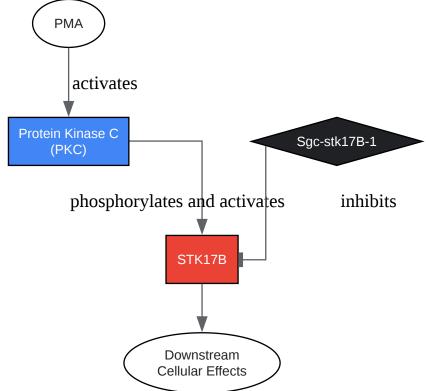
Assay Type	Number of Kinases	Concentration	Off-Targets (with >90% inhibition)	Reference
KINOMEscan	403 wild-type	1 μΜ	MET, NEK6, PIM2, WEE1, CAMKK2	[1]
Kd Determination	-	-	>30-fold selective over STK17A/DRAK1, AURKB, and CaMKK2	[1]



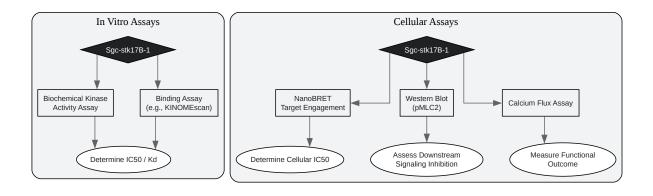
Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental procedures, the following diagrams have been generated using the DOT language.









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